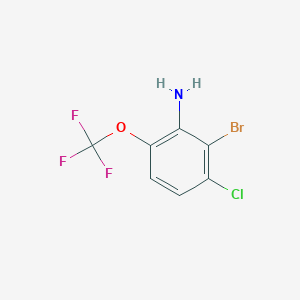

2-Bromo-3-chloro-6-(trifluoromethoxy)aniline

Description

2-Bromo-3-chloro-6-(trifluoromethoxy)aniline is a halogenated aniline derivative characterized by a benzene ring substituted with bromo (Br), chloro (Cl), trifluoromethoxy (OCF₃), and amino (-NH₂) groups. The molecular formula is C₇H₄BrClF₃NO, with a molecular weight of 290.47 g/mol (calculated from constituent atomic masses). The trifluoromethoxy group introduces strong electron-withdrawing effects, while the amino group activates the ring for electrophilic substitution, albeit moderated by the halogens. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals due to its unique substitution pattern .

Properties

IUPAC Name |

2-bromo-3-chloro-6-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-5-3(9)1-2-4(6(5)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXDJRKUDBTIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline typically involves the introduction of bromine, chlorine, and trifluoromethoxy groups onto an aniline ring. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-6-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Bromo-3-chloro-6-(trifluoromethoxy)aniline is primarily used as an intermediate in the synthesis of various organic compounds. Its unique trifluoromethoxy group enhances its reactivity, making it valuable in the development of new pharmaceuticals and agrochemicals. This compound can facilitate the introduction of functional groups into aromatic systems, which is crucial for creating complex molecules.

Pharmaceutical Applications

Antiviral Activity

Research has indicated that compounds similar to 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline exhibit antiviral properties, particularly against the hepatitis C virus (HCV). The inhibition of HCV NS3 protease by such compounds presents a promising avenue for antiviral drug development. This highlights the importance of this compound in medicinal chemistry and drug design.

Potential as a Drug Candidate

The structural characteristics of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline suggest potential as a drug candidate due to its ability to interact with biological targets. Its fluorinated groups may enhance metabolic stability and bioavailability, which are critical factors in drug development.

Environmental Chemistry

Role in Environmental Studies

Fluorinated compounds are often studied for their environmental impact due to their persistence and bioaccumulation potential. 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline can serve as a model compound for investigating the behavior of similar substances in environmental matrices, contributing to the understanding of their ecological effects.

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the synthesis of novel antiviral agents using 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline as a key intermediate. The resultant compounds showed significant activity against HCV, indicating that modifications to this scaffold could lead to effective treatments for viral infections.

Case Study 2: Agrochemical Development

Another research project utilized this compound in the synthesis of new herbicides. The incorporation of trifluoromethoxy groups was found to enhance herbicidal activity, showcasing its utility in agricultural chemistry.

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various targets. The exact mechanism may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents critically influence reactivity and physical properties. Below is a comparative analysis with key analogs:

4-Bromo-2-chloro-6-(trifluoromethyl)aniline (CAS RN 870703-71-2)

- Molecular Formula : C₇H₄BrClF₃N

- Molecular Weight : 274.47 g/mol

- Key Differences :

- Replaces the trifluoromethoxy (OCF₃) group with trifluoromethyl (CF₃).

- CF₃ is a stronger electron-withdrawing group than OCF₃ due to the absence of resonance donation from oxygen.

- Lower molecular weight (274.47 vs. 290.47 g/mol) due to the absence of oxygen.

2-Bromo-6-chloro-4-(trifluoromethyl)aniline (CAS RN 109919-26-8)

- Molecular Formula : C₇H₄BrClF₃N

- Molecular Weight : 274.47 g/mol

- Key Differences: Substituents at positions 2 (Br), 6 (Cl), and 4 (CF₃) vs. 2 (Br), 3 (Cl), and 6 (OCF₃) in the target compound.

- Implications : Altered regioselectivity in further reactions due to differing electronic environments .

2-Bromo-4-chloro-6-fluoroaniline (CAS RN 195191-47-0)

- Molecular Formula : C₆H₄BrClFN

- Molecular Weight : 224.46 g/mol

- Key Differences :

- Replaces OCF₃ with fluorine (F), significantly reducing steric bulk and electron-withdrawing effects.

- Lower molecular weight and higher electronegativity from F may enhance solubility in polar solvents.

- Implications : Reduced steric hindrance could improve reactivity in nucleophilic substitution reactions .

2-Chloro-6-(trifluoromethyl)aniline

- Molecular Formula : C₇H₅ClF₃N

- Molecular Weight : 201.57 g/mol

- Key Differences :

- Lacks the bromo substituent, reducing molecular weight and steric effects.

- The absence of Br may decrease toxicity but also limit utility in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Implications : Simpler synthesis but fewer functionalization opportunities .

Physical and Chemical Properties

| Property | 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline | 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | 2-Bromo-6-chloro-4-(trifluoromethyl)aniline |

|---|---|---|---|

| Molecular Weight (g/mol) | 290.47 | 274.47 | 274.47 |

| Key Substituents | Br (2), Cl (3), OCF₃ (6) | Br (4), Cl (2), CF₃ (6) | Br (2), Cl (6), CF₃ (4) |

| Electron Effects | Moderate EWG (OCF₃) | Strong EWG (CF₃) | Strong EWG (CF₃) |

| Likely Solubility | Low in water; high in DCM/THF | Similar to target compound | Similar to target compound |

| Stability | Hydrolysis-sensitive OCF₃ | More stable (CF₃ resistant to hydrolysis) | More stable |

Biological Activity

2-Bromo-3-chloro-6-(trifluoromethoxy)aniline, with the CAS number 1807028-89-2, is a halogenated aniline derivative notable for its potential biological activity. This compound possesses a trifluoromethoxy group, which is known for enhancing pharmacological properties due to its electron-withdrawing characteristics. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline is C₇H₄BrClF₃N. Its structure includes:

- Bromine (Br) and Chlorine (Cl) substituents on the aromatic ring.

- A trifluoromethoxy (-O-CF₃) group that significantly influences its chemical reactivity and biological interactions.

Table 1: Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 72 °C (0.2 mm) |

| Melting Point | 29-32 °C |

| Molecular Weight | 239.47 g/mol |

The biological activity of 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline is primarily attributed to its interactions with various biomolecules. The trifluoromethoxy group enhances its lipophilicity and binding affinity to target proteins, potentially affecting signal transduction pathways.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, similar to other halogenated anilines which have shown inhibitory effects on enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) .

- Receptor Modulation : Preliminary studies suggest that compounds with similar structures can modulate receptor activities, particularly in the context of neurotransmitter receptors such as P2X purinoceptors .

Case Studies

- Antimicrobial Activity : A study evaluating various halogenated anilines, including derivatives similar to 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline, demonstrated significant antibacterial and antifungal properties against resistant strains of bacteria and fungi . The presence of halogens was crucial for enhancing activity.

- Structure-Activity Relationship (SAR) : Research has indicated that the introduction of trifluoromethoxy groups into aniline derivatives can lead to improved metabolic stability and increased biological potency. For instance, modifications in the halide positions significantly impacted the antagonistic activity against P2X3 receptors .

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Enzyme Inhibition | Receptor Modulation |

|---|---|---|---|

| 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline | Moderate | Yes | Yes |

| KCB-77033 (similar structure) | High | Yes | High |

| Other Halogenated Anilines | Variable | Yes | Variable |

Research Findings

Recent studies have highlighted the importance of trifluoromethyl substitutions in enhancing the biological efficacy of compounds in drug development. For instance, trifluoromethyl groups have been linked to increased potency in inhibiting serotonin uptake and other neurochemical pathways . Ongoing research aims to further elucidate the specific mechanisms by which 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline exerts its effects.

Q & A

Q. What are the optimal synthetic routes and purification strategies for 2-Bromo-3-chloro-6-(trifluoromethoxy)aniline?

Methodological Answer: Synthesis typically involves sequential halogenation and functional group introduction. For example:

- Step 1: Start with a trifluoromethoxy-substituted aniline precursor. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., in dichloromethane at 0–5°C).

- Step 2: Chlorination at the 3-position may require Lewis acid catalysts (e.g., FeCl₃) or electrophilic chlorination agents.

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC and HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign signals based on coupling patterns (e.g., splitting from neighboring substituents like Br, Cl, and CF₃O). The trifluoromethoxy group’s deshielding effect shifts aromatic protons downfield .

- IR Spectroscopy: Confirm NH₂ stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Br/Cl .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence regioselectivity in further functionalization reactions?

Methodological Answer: The trifluoromethoxy group is strongly para-directing due to its electron-withdrawing nature. For example:

- Nitration: Electrophilic attack occurs para to the trifluoromethoxy group, leading to substitution at the 5-position. Competing meta-directing effects from Cl/Br may require computational modeling (DFT) to predict dominant pathways .

- Cross-Coupling: Suzuki-Miyaura reactions at the bromine site require palladium catalysts (e.g., Pd(PPh₃)₄) and careful control of base (e.g., K₂CO₃) to avoid dehalogenation .

Q. How can crystallographic data discrepancies be resolved when using SHELX for structure determination?

Methodological Answer:

- Data Collection: Use high-resolution synchrotron X-ray sources to minimize errors.

- Refinement in SHELXL: Adjust parameters like ADPs (anisotropic displacement parameters) and apply TWIN/BASF commands for twinned crystals. Validate using R1/wR2 residuals (<5%) and check for overfitting with the GooF (1.0–1.1) .

- Contradiction Analysis: Compare bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). Discrepancies >3σ may indicate disorder or solvent effects .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

Methodological Answer:

- Molecular Dynamics (MD): Simulate degradation pathways (e.g., hydrolysis of NH₂ or CF₃O groups) in explicit solvent models (water, DMSO).

- Thermogravimetric Analysis (TGA): Experimentally validate thermal stability (decomposition >200°C). Pair with DFT calculations (Gaussian 16) to identify transition states .

Q. How do competing electronic effects (Br vs. Cl vs. CF₃O) impact reaction kinetics in catalytic systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.